1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol
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Description
Scientific Research Applications
Organocatalysis
Compounds similar to "1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol" have been identified as effective organocatalysts. For example, a derivative, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, has shown significant catalytic activity in asymmetric Michael addition reactions. This catalyst enables reactions with good to high yield and excellent enantioselectivities, indicating its potential in asymmetric synthesis (Cui Yan-fang, 2008).
Pharmacological Characterization
Another compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, has been characterized as a high-affinity antagonist selective for κ-opioid receptors. It demonstrates potential therapeutic applications in treating depression and addiction disorders, highlighting the relevance of sulfonyl pyrrolidine derivatives in medicinal chemistry (S. Grimwood et al., 2011).
Potassium-Competitive Acid Blockers
The compound 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate, known as TAK-438, represents a novel and potent potassium-competitive acid blocker (P-CAB). It has shown superior efficacy and duration of action compared to proton pump inhibitors, indicating its potential for treating acid-related diseases such as gastroesophageal reflux disease and peptic ulcers (Yasuyoshi Arikawa et al., 2012).
Antineoplastic Agent Exploration
Compounds like 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide have been synthesized and evaluated for their potential as antineoplastic agents. The detailed study of their structure and molecular conformation supports ongoing research into novel cancer treatments (Surajit Banerjee et al., 2002).
Material Science and Light-Emitting Diodes
Derivatives featuring the pyrrolidine and pyridine sulfonamide structure have been utilized in the development of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). The variation in linking modes between different moieties in these compounds allows for tunable optoelectronic parameters, demonstrating their utility in advanced material science applications (Wei Li et al., 2016).
Properties
IUPAC Name |
1-pyridin-2-ylsulfonylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c12-8-4-6-11(7-8)15(13,14)9-3-1-2-5-10-9/h1-3,5,8,12H,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYCBJPSDLOJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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